molecular formula C13H13NO B1365832 1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 37560-48-8

1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1365832
CAS RN: 37560-48-8
M. Wt: 199.25 g/mol
InChI Key: RJDVUISAQSZFQI-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and any common names it might have. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound).



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized. This could include the starting materials used, the type of reaction, and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including the types and arrangement of bonds and the shape of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting and boiling points, its solubility in various solvents, and its chemical stability.


Scientific Research Applications

Synthesis and Chemical Properties

  • Chromatographic Separation of Enantiomers : The compound has been utilized in the study of steric hindrance effects in N-aryl pyrroles. Its enantiomers were separated by liquid chromatography, contributing to research on barriers to racemization in such molecules (Vorkapić-Furač et al., 1989).
  • Synthesis of Pyrrole Derivatives : The compound serves as a precursor in synthesizing various N-aryl- and N-heteroaryl-dimethylpyrrole carbaldehydes, which are critical in studying diastereomeric association complexes (Vorkapić-Furač et al., 1992).

Crystallography and Molecular Structure

  • Analysis of Hydrogen-Bonding Patterns : This compound has been instrumental in studying the crystal and molecular structures of pyrrole derivatives. Research focused on how different substituents affect hydrogen bonding patterns, which is significant for understanding molecular interactions (Senge et al., 2005).

Synthesis of Functionalized Pyrroles

  • Formation of Pyrrole-Based Complexes : Research has shown the utility of this compound in forming pyrrole-based complexes. These are used in various applications, including luminescence sensing and polymerization catalysts, showcasing its versatility in creating functionally diverse materials (Shi et al., 2015).

Safety And Hazards

This would involve looking at any safety precautions that need to be taken when handling the compound, as well as any potential hazards it might pose.


Future Directions

This could involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound in areas like medicine or industry.


properties

IUPAC Name

1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-6-11(2)13(8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDVUISAQSZFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404277
Record name 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

37560-48-8
Record name 1-(2,5-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-dimethylphenyl)pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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